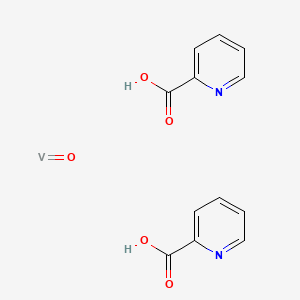

oxovanadium;pyridine-2-carboxylic acid

Descripción

Overview of Vanadium Coordination Chemistry in Contemporary Research

Vanadium is a transition metal notable for its ability to exist in multiple oxidation states, ranging from -III to +V. researchgate.net In biological and pharmaceutical research, the +III, +IV, and +V oxidation states are considered the most physiologically relevant. researchgate.net The coordination chemistry of vanadium is particularly rich, with the higher oxidation states (+IV and +V) being highly stable and readily forming oxophilic complexes. researchgate.net The coordination chemistry of vanadium(IV) is dominated by the highly stable oxovanadium(IV) cation, VO²⁺, often referred to as the vanadyl ion. researchgate.netacs.org This cation typically forms five-coordinate, square pyramidal complexes. researchgate.net

Renewed interest in vanadium coordination chemistry has been significantly stimulated by the discovery of the insulin-mimetic properties of certain vanadium compounds. researchgate.netubc.ca Beyond this, vanadium complexes have been investigated for a range of other therapeutic effects, including anti-tumor and anti-inflammatory activities. researchgate.netubc.ca This has led to extensive research into the synthesis and characterization of various vanadium complexes with different organic ligands to modulate their chemical properties and biological activity. etdci.org The goal of many studies is to create stable complexes that can be effective in various applications, from catalysis to medicine. etdci.org

Significance of Pyridine-2-carboxylic Acid (Picolinic Acid) as a Chelating Ligand in Metallobiomolecular Systems

Pyridine-2-carboxylic acid, commonly known as picolinic acid, is an organic compound derived from pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org It is a catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway. wikipedia.org In coordination chemistry, picolinic acid is a widely utilized chelating agent. nih.gov It typically acts as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen atom, forming a stable five-membered chelate ring. nih.govsjctni.eduresearchgate.net

Picolinic acid forms stable complexes with a variety of transition metals, including chromium, manganese, iron, copper, zinc, and vanadium. wikipedia.orgsjctni.edu This chelating ability is central to its role in metallobiomolecular systems, where it has been suggested to assist in the absorption of metal ions. wikipedia.org The formation of neutral complexes with metal ions can increase their lipophilicity, a property that is often explored in the design of metallopharmaceuticals. sjctni.edu The coordination potential of the picolinate (B1231196) ion is versatile and has been used to design various metal-organic architectures. nih.gov

Historical Development and Key Milestones in Oxovanadium-Picolinate Complex Research

The investigation of complexes formed between the oxovanadium(IV) cation and picolinic acid has been a significant area of research. A key compound in this family is bis(picolinato)oxovanadium(IV), often abbreviated as VO(pic)₂. nih.gov This complex was identified as a potent insulin-mimetic agent, which spurred much of the research into its properties. nih.gov Early studies in the late 1990s by researchers such as Hiromu Sakurai and Chris Orvig were pivotal in characterizing this complex and evaluating its potential. nih.govcapes.gov.br

The synthesis of bis(picolinato)oxovanadium(IV) is well-established, and the complex has been thoroughly characterized using a variety of analytical techniques. capes.gov.brnih.gov Elemental analysis and mass spectrometry confirm the stoichiometry of the complex, typically as [VO(pic)₂], which consists of a central oxovanadium(IV) core coordinated by two picolinate ligands. capes.gov.brnih.govsunwisechem.com Spectroscopic methods, including infrared (IR), UV-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR), have been crucial in elucidating its structure. researchgate.netnih.gov For instance, IR spectroscopy shows a characteristic strong band for the V=O stretch, and EPR studies confirm the presence of a mononuclear oxovanadium(IV) species with a single unpaired electron (d¹ configuration). researchgate.netnih.gov X-ray crystallography has provided definitive structural information, confirming the distorted square pyramidal geometry around the vanadium atom. capes.gov.br Research has also explored the solution chemistry and stability of these complexes under various conditions. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Bis(picolinato)oxovanadium(IV)

| Property | Value | Reference |

| Chemical Name | Bis(2-pyridinecarboxylato)oxovanadium(IV) | sunwisechem.com |

| Synonyms | Vanadyl Picolinate, Bis(picolinato)oxovanadium | sunwisechem.com |

| CAS Number | 14049-90-2 | sunwisechem.com |

| Molecular Formula | C₁₂H₈N₂O₅V | sunwisechem.com |

| Molecular Weight | 311.15 g/mol | sunwisechem.com |

| Appearance | Blue crystal powder | sunwisechem.com |

| Stability | Stable under ordinary conditions | sunwisechem.com |

Table 2: Selected Spectroscopic Data for Oxovanadium(IV)-Picolinate Complexes

| Spectroscopic Technique | Observed Feature | Interpretation | Reference(s) |

| Infrared (IR) Spectroscopy | Strong absorption band at ~963-985 cm⁻¹ | V=O stretching frequency, characteristic of the vanadyl ion. | researchgate.net |

| Bands at ~517-545 cm⁻¹ | ν(V-O) stretching frequency. | researchgate.net | |

| Bands at ~459-493 cm⁻¹ | ν(V-N) stretching frequency. | researchgate.net | |

| Electron Paramagnetic Resonance (EPR) | Eight-line hyperfine splitting pattern | Interaction of the unpaired electron (S=1/2) with the vanadium nucleus (I=7/2), confirming a mononuclear V(IV) complex. | nih.gov |

| g and A tensor values (e.g., g⊥ > g∥, A∥ > A⊥) | Consistent with a square pyramidal geometry with the unpaired electron in a dxy-type orbital. | researchgate.net | |

| UV-Visible Spectroscopy | Broad, asymmetrical band (520–1000 nm) | Encompasses d-d electronic transitions (e.g., ²B₂ → ²E, ²B₂ → ²B₁, ²B₂ → ²A₁). | nih.gov |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C12H10N2O5V |

|---|---|

Peso molecular |

313.16 g/mol |

Nombre IUPAC |

oxovanadium;pyridine-2-carboxylic acid |

InChI |

InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |

Clave InChI |

YRISQIRIVKXKBF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |

Origen del producto |

United States |

Synthetic Methodologies for Oxovanadium;pyridine 2 Carboxylic Acid Complexes

Synthetic Routes for Oxovanadium(IV) Complexes

Oxovanadium(IV) complexes are characterized by the presence of the vanadyl cation (VO²⁺), a stable diatomic species. The synthesis of these complexes with picolinic acid typically involves the reaction of a suitable oxovanadium(IV) salt with the ligand in an appropriate solvent.

Synthesis of Bis(pyridine-2-carboxylato)oxovanadium(IV) Monohydrate

The preparation of bis(picolinato)oxovanadium(IV), often isolated as a hydrate, is a foundational synthesis in this class of compounds. While the exact monohydrate synthesis can vary, a general and effective method involves the reaction of a vanadyl salt with picolinic acid. nih.gov

A common starting material is vanadyl sulfate (B86663) (VOSO₄). In a typical procedure, an aqueous solution of vanadyl sulfate is treated with a stoichiometric amount of picolinic acid. The reaction mixture is often heated to facilitate the complexation. As the reaction proceeds, the color of the solution changes, and upon cooling, the desired product precipitates. The resulting solid can then be isolated by filtration, washed with a suitable solvent like cold water or ethanol (B145695) to remove any unreacted starting materials, and dried. The formation of a hydrated complex, such as the monohydrate, is common when the synthesis is carried out in aqueous media.

The reaction can be represented by the following equation:

VOSO₄ + 2 C₆H₅NO₂ + H₂O → [VO(C₆H₄NO₂)₂]·H₂O + H₂SO₄

This straightforward approach provides a reliable route to bis(picolinato)oxovanadium(IV) hydrate.

Synthesis of Analogues with Substituted Pyridine-2-carboxylic Acid Ligands

The synthetic methodology for bis(picolinato)oxovanadium(IV) can be readily adapted to produce a wide range of analogues with substituted pyridine-2-carboxylic acid ligands. This allows for the fine-tuning of the electronic and steric properties of the resulting complexes. The introduction of electron-donating or electron-withdrawing groups on the pyridine (B92270) ring can influence the properties and reactivity of the metal center. rsc.org

Examples of substituted picolinic acids used in the synthesis of oxovanadium(IV) complexes include 3-hydroxypicolinic acid and 3,5-difluoropicolinic acid. rsc.org The general synthetic scheme remains similar to that for the unsubstituted parent compound. Typically, a vanadyl salt, such as vanadyl acetylacetonate (B107027) ([VO(acac)₂]), is reacted with two equivalents of the substituted picolinic acid in a suitable solvent, which can range from water to alcohols or other organic solvents depending on the solubility of the specific ligand. nih.govnih.gov

For instance, the synthesis of an oxovanadium(IV) complex with a substituted picolinic acid (L) can be generalized as:

[VO(acac)₂] + 2 LH → [VO(L)₂] + 2 Hacac

The reaction conditions, such as temperature and reaction time, may need to be optimized for each specific ligand to achieve good yields and purity. The resulting complexes can be characterized by various spectroscopic and analytical techniques to confirm their structure and composition.

Synthetic Routes for Dioxovanadium(V) Complexes

The synthesis of dioxovanadium(V) complexes with pyridine-2-carboxylic acid requires starting with a vanadium(V) precursor or the in-situ oxidation of a vanadium(IV) species. These complexes contain the VO₂⁺ core.

A common approach involves the use of a vanadium(V) source like vanadium(V) oxide (V₂O₅) or a vanadate (B1173111) salt. For example, reacting V₂O₅ with picolinic acid in an appropriate solvent system can lead to the formation of dioxovanadium(V) picolinate (B1231196) complexes. The stoichiometry of the reactants is a key parameter in determining the final product.

Alternatively, a vanadium(IV) starting material such as vanadyl acetylacetonate can be used, with the reaction carried out in the presence of an oxidizing agent or under conditions that promote oxidation. For example, aerial oxidation of a methanolic solution of an oxovanadium(IV) complex can lead to the formation of the corresponding dioxovanadium(V) species. nih.gov This transformation often results in a color change, providing a visual indicator of the oxidation process.

The synthesis of a dioxovanadium(V) complex with a picolinate-type ligand can be generally represented as:

V(V) precursor + n LH → [VO₂(L)ₙ] + other products

or

V(IV) precursor + n LH + oxidant → [VO₂(L)ₙ] + other products

The choice of the synthetic route depends on the desired final complex and the stability of the vanadium(V) species with the specific ligand.

Preparative Considerations for Control of Oxidation States and Stoichiometry

Controlling the oxidation state of vanadium and the stoichiometry of the resulting complex is a critical aspect of the synthesis of oxovanadium-picolinate compounds. Several factors influence the outcome of the reaction.

Oxidation State Control:

The choice of the vanadium starting material is the primary determinant of the oxidation state. To obtain oxovanadium(IV) complexes, V(IV) salts like VOSO₄ or [VO(acac)₂] are the preferred reagents. nih.gov Conversely, for dioxovanadium(V) complexes, V(V) precursors such as V₂O₅ or vanadate salts are typically employed. nih.govcapes.gov.br

However, the oxidation state can also be altered during the reaction. The presence of atmospheric oxygen can lead to the oxidation of V(IV) to V(V), especially when the reaction is carried out in air for extended periods or at elevated temperatures. nih.gov The solvent can also play a role; for instance, certain solvents can facilitate oxidation. To maintain the +4 oxidation state, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).

Stoichiometry Control:

The stoichiometry of the final complex, particularly the number of picolinate ligands coordinated to the vanadium center, is primarily controlled by the molar ratio of the reactants. For the synthesis of bis(picolinato)oxovanadium(IV), a 1:2 molar ratio of the vanadium(IV) salt to picolinic acid is typically used. Using a different ratio can lead to the formation of complexes with a different number of ligands or mixtures of products.

The presence of other coordinating species, or co-ligands, in the reaction mixture can also influence the stoichiometry of the final product. These co-ligands can compete with the picolinate ligand for coordination sites on the vanadium center, leading to the formation of mixed-ligand complexes. journalajocs.comresearchgate.net Careful control of the reaction conditions, including pH and the concentration of all species in solution, is therefore essential for achieving the desired stoichiometry.

Structural Elucidation and Coordination Chemistry of Oxovanadium;pyridine 2 Carboxylic Acid Complexes

X-ray Crystallographic Analyses

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of oxovanadium(IV) complexes with pyridine-2-carboxylic acid (picolinic acid, Hpic). These analyses provide precise information on coordination geometries, ligand orientations, and the metric parameters of the coordination sphere.

Monomeric Coordination Geometries and Ligand Orientations

The predominant species isolated in the solid state are monomeric complexes, most notably bis(picolinato)oxovanadium(IV), often formulated as [VO(pic)₂] or [VO(pic)₂(H₂O)]. In these structures, the picolinate (B1231196) anion acts as a bidentate ligand, coordinating to the vanadyl (VO²⁺) cation through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group.

The coordination of two picolinate ligands results in a complex where the ligands can adopt different orientations relative to each other and the vanadyl oxo group. The resulting structures are typically five- or six-coordinate. researchgate.netnih.gov In the six-coordinate aqua complex, [VO(pic)₂(H₂O)], the two picolinate ligands and the water molecule arrange around the vanadium center. nih.gov The binding of the V(IV)O(pic)₂ moiety to the side chain of a glutamate (B1630785) residue in the protein RNase A has been crystallographically confirmed, demonstrating the substitution of the coordinated water molecule. nih.govacs.org

Polymeric and Oligomeric Assembly Architectures

While monomeric complexes of oxovanadium(IV) with picolinic acid are well-documented, the formation of polymeric or oligomeric structures is less common. The literature derived from the search results focuses primarily on discrete, mononuclear species. Supramolecular assembly into larger architectures could potentially occur through non-covalent interactions, such as hydrogen bonding involving coordinated water molecules or π-π stacking between pyridine rings, but specific polymeric structures of simple oxovanadium-picolinate are not detailed in the provided research. The self-assembly of oxovanadium complexes into dimers and other supramolecular structures has been noted in systems with other ligands, often driven by interactions involving the vanadyl oxo group. rsc.org

Detailed Analysis of Vanadium Coordination Spheres (e.g., Square Pyramidal, Octahedral)

The coordination sphere around the vanadium(IV) center in picolinato complexes is typically distorted from ideal geometries due to the presence of the short, strong V=O double bond.

Square Pyramidal Geometry : In anhydrous five-coordinate complexes like [VO(pic)₂], the geometry is best described as square pyramidal. researchgate.net The vanadium atom sits (B43327) slightly above the basal plane formed by the two bidentate picolinate ligands (N₂O₂ donor set). The apical position is occupied by the oxo ligand. This arrangement is suggested by spectroscopic studies and molecular modeling. researchgate.net

Distorted Octahedral Geometry : In the presence of a sixth coordinating ligand, such as a water molecule in [VO(pic)₂(H₂O)], the geometry expands to a distorted octahedron. nih.gov In these cases, the sixth ligand typically binds in the position trans to the vanadyl oxygen, though this V-L bond is often elongated and weakened. However, isomers where the sixth ligand is cis to the oxo group are also known, particularly with pyridyl ligands. nih.govnih.gov In the adduct formed with RNase A, the V(IV)O(pic)₂ moiety adopts an octahedral geometry where the carboxylate group of a glutamate residue occupies the position likely held by the water molecule. nih.gov The two picolinate ligands and the coordinating protein residue form the equatorial plane, with the oxo group defining an axial position.

Interatomic Bond Distances and Angles within the Coordination Polyhedra

The metric parameters of the coordination polyhedra in oxovanadium(IV) complexes follow well-established trends. While a specific crystallographic report for simple [VO(pic)₂] was not available for detailed bond length extraction, data from analogous structures provide reliable estimates.

The V=O double bond is consistently short, typically around 1.59 Å. researchgate.net The equatorial bonds from vanadium to the coordinating atoms of the picolinate ligands (V-O and V-N) are significantly longer. In related structures, equatorial V-O bond distances are in the range of 1.99–2.02 Å. researchgate.net The bond to the ligand situated trans to the oxo group is characteristically longer and weaker, a manifestation of the structural trans effect of the V=O group.

The bond angles also reflect the distorted geometry. The angles between the apical oxo group and the equatorial ligand donor atoms (Ooxo–V–Leq) are typically greater than 90°, as the vanadium atom is displaced out of the equatorial plane towards the oxo ligand. nih.gov

Solution State Speciation and Stability Investigations

The behavior of oxovanadium(IV)-picolinate complexes in aqueous solution is highly dependent on pH, which governs the protonation state of the ligand and the formation of various complex and hydrolyzed species.

pH-Potentiometric Determinations of Protonation and Stability Constants

pH-potentiometric titration is a primary method used to determine the protonation constants of the ligand and the stability constants of the resulting metal complexes in solution. tandfonline.comresearchgate.net For picolinic acid (Hpic), there are two main protonation equilibria: one for the carboxylic acid group and one for the pyridine nitrogen. mdpi.comnih.gov

Picolinic Acid Protonation Constants The protonation of the picolinate anion (pic⁻) occurs in two steps. The first protonation is at the pyridine nitrogen, and the second is at the carboxylate oxygen. The speciation diagram for picolinic acid shows that the neutral, zwitterionic form (Hpic) is the predominant species in the mid-pH range, while the fully protonated form (H₂pic⁺) exists at low pH and the anionic form (pic⁻) at higher pH. mdpi.com

Protonation Constants (pKa) for Picolinic Acid

| Equilibrium | pKa Value | Conditions | Reference |

|---|---|---|---|

| H₂pic⁺ ⇌ Hpic + H⁺ | ~1.0 | Varies with ionic strength | nih.govacs.org |

| Hpic ⇌ pic⁻ + H⁺ | ~5.2-5.4 | Varies with ionic strength | mdpi.com |

Analysis of titration data allows for the calculation of log₁₀β values for the various species in solution. In addition to the simple 1:1 and 1:2 complexes, hydrolyzed species may also form as the pH increases. tandfonline.com Potentiometric studies on ternary systems, for instance with amino acids, also provide insight into the stability of mixed-ligand complexes. researchgate.net

Reported Stability Constants (log₁₀β) for VO(IV)-Picolinate Complexes

| Species | Stoichiometry (p,q,r)* | log₁₀β | Conditions | Reference |

|---|---|---|---|---|

| [VO(pic)]⁺ | (0,1,1) | 6.65 ± 0.04 | 25 °C, 1.0 M NaCl | researchgate.net |

| [VO(pic)₂] | (0,1,2) | 12.28 ± 0.04 | 25 °C, 1.0 M NaCl | researchgate.net |

| [VO(OH)(pic)₂]⁻ | (-1,1,2) | 6.61 ± 0.07 | 25 °C, 1.0 M NaCl | researchgate.net |

*Stoichiometry refers to the general equilibrium pOH⁻ + qVO²⁺ + r(pic)⁻. The values presented are converted for consistency where necessary.

These studies show that picolinic acid forms stable mono and bis complexes with the oxovanadium(IV) ion, primarily coordinating through the pyridine nitrogen and the carboxylate group. tandfonline.comresearchgate.net Species distribution diagrams derived from these constants indicate that at physiological pH, the bis-complex, [VO(pic)₂], and its hydrolyzed form are significant species in solution.

Thermodynamic Aspects of Complex Formation

The formation of complexes between the oxovanadium(IV) cation (VO²⁺) and pyridine-2-carboxylic acid (picolinic acid, Hpic) in aqueous solution is governed by thermodynamic principles that dictate the stability and speciation of the resulting complexes. The interaction is primarily a chelation process where the picolinic acid acts as a bidentate ligand, coordinating to the vanadium center through the pyridine nitrogen and the carboxylate oxygen. This results in the formation of stable five-membered chelate rings.

The complexation equilibria can be represented by the following general equations:

VO²⁺ + L⁻ ⇌ [VO(L)]⁺ VO²⁺ + 2L⁻ ⇌ [VO(L)₂]

where L⁻ represents the deprotonated picolinate ligand.

The following table summarizes the stability constants for some oxovanadium(IV)-picolinate complexes found in the literature. It is important to note that the experimental conditions, such as ionic strength and temperature, can influence these values.

| Complex | Log β | Ionic Strength (M) | Temperature (°C) | Reference |

| [VO(pic)]⁺ | - | - | - | researchgate.net |

| [VO(pic)₂] | 12.11 | 0.10 (TMACl) | 25.0 | researchgate.net |

| [VO(pic)₂] | - | - | - | acs.org |

Note: "pic" refers to the picolinate ligand. The table will be updated as more specific data is found.

The thermodynamics of complex formation also consider the formation of ternary complexes. For example, the formation constants for ternary complexes of oxovanadium(IV) with picolinic acid and other ligands like salicylic (B10762653) acid have been determined, indicating the feasibility of forming mixed-ligand complexes. nih.gov The stability of these ternary complexes is compared to their corresponding binary complexes to understand the factors influencing their formation. researchgate.net

Hydrolytic Behavior and Aqueous Stability Profiles of Oxovanadium Picolinate Systems

The aqueous chemistry of oxovanadium(IV) complexes, including those with picolinic acid, is significantly influenced by hydrolysis, especially as a function of pH. The aqua-ion [VO(H₂O)₅]²⁺ is itself acidic and undergoes hydrolysis to form various hydroxo species. When complexed with ligands like picolinic acid, the hydrolytic behavior is modified, but not entirely suppressed.

At low pH values, the cationic complex [VO(pic)]⁺ is expected to be a dominant species. As the pH of the solution increases, deprotonation of coordinated water molecules can occur, leading to the formation of hydroxo complexes. For instance, in related oxovanadium(IV) systems, hydrolytic species of the type [VO(OH)(L)] have been identified. researchgate.net

The formation of dimeric or polymeric species through olation, where hydroxo bridges are formed between vanadium centers, is also a possibility, particularly at higher concentrations of the complex. In some cases, the hydrolysis of 1:1 aquo-complexes is preferred over the formation of 2:1 ligand-to-metal complexes, even with an excess of the ligand. nih.gov

The stability of oxovanadium picolinate complexes in aqueous solution is therefore pH-dependent. While the complexes can be stable over a certain pH range, changes in pH can lead to the formation of different species, including hydrolyzed forms. For example, studies on similar systems show that at a pH around 2.5, hydrolysis of the oxovanadium(IV) ion can become detectable. researchgate.net The coordination of picolinate can shift the pH at which hydrolysis occurs.

The general speciation of oxovanadium(IV) in the presence of picolinic acid across a pH range can be summarized as follows:

Acidic pH: Formation of [VO(pic)]⁺ and [VO(pic)₂] complexes.

Near-neutral to alkaline pH: Increasing prevalence of hydrolyzed species such as [VO(OH)(pic)] and potentially dimeric forms.

The stability of these complexes in solution is a crucial factor for their potential applications. Spectroscopic studies have been used to monitor the stability of oxovanadium complexes in solution over time, confirming that under specific conditions, the complexes can remain stable for extended periods. nih.gov However, the propensity for hydrolysis underscores the importance of pH control when studying or utilizing these compounds in aqueous media.

The following table outlines the key hydrolytic species that may form in oxovanadium picolinate systems and the general pH conditions under which they are likely to be observed.

| Species | Formula | General pH Range of Formation |

| Mono-picolinato-oxovanadium(IV) | [VO(pic)]⁺ | Acidic |

| Bis-picolinato-oxovanadium(IV) | [VO(pic)₂] | Acidic to near-neutral |

| Hydroxo-picolinato-oxovanadium(IV) | [VO(OH)(pic)] | Near-neutral to alkaline |

| Dimeric hydroxo-bridged species | [(VO)₂(OH)₂(pic)₂] | Conditions favoring hydrolysis |

This table represents a general profile based on the known aqueous chemistry of oxovanadium(IV) and picolinate-type ligands.

Spectroscopic Characterization of Oxovanadium;pyridine 2 Carboxylic Acid Complexes

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is instrumental in characterizing the electronic transitions within oxovanadium(IV) picolinate (B1231196) complexes. The spectra are typically dominated by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

Oxovanadium(IV) is a d¹ system, and its complexes, often exhibiting a square pyramidal geometry, are expected to show three d-d transitions. These transitions correspond to the excitation of the single d electron from the dxy orbital to higher energy d orbitals. For instance, yellowish-brown tetravalent d¹ complexes can display three ligand-field transitions corresponding to dxy → dxz, dyz, dxy → dx²-y², and dxy → dz². nih.gov In some oxovanadium(IV) complexes, these transitions are observed as low-intensity bands in the visible region. nih.gov

The energies of these transitions are sensitive to the coordination environment, including the nature of the solvent and the ligands bound to the vanadium center. This sensitivity arises from the influence of the ligand field on the splitting of the d-orbitals. While a third transition, often attributed to dxy → dz², is expected, it can be obscured by more intense ligand-to-metal charge-transfer (LMCT) bands. nih.gov

Table 1: Representative d-d Transitions in Oxovanadium(IV) Complexes

| Transition | Energy Range (nm) |

|---|---|

| dxy → dxz, dyz | 700-750 |

| dxy → dx²-y² | 570-590 |

| dxy → dz² | 500-530 |

Note: The exact positions of these bands can vary depending on the specific complex and solvent.

Ligand-to-metal charge transfer (LMCT) bands in the UV-Vis spectra of oxovanadium(IV) picolinate complexes arise from the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. These transitions are typically observed in the ultraviolet region and are characterized by their high intensity. The energy of the LMCT bands is dependent on the nature of the ligand and the metal's oxidation state. In some instances, the tail of an intense LMCT band can extend into the visible region, potentially masking the lower energy d-d transitions. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like oxovanadium(IV) complexes, which possess one unpaired electron. The resulting spectra provide detailed information about the electronic environment of the vanadium nucleus.

The EPR spectra of oxovanadium(IV) complexes are characterized by a distinctive eight-line pattern. ubc.ca This pattern arises from the hyperfine coupling between the unpaired electron (S = 1/2) and the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. ubc.ca The number of lines is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. utexas.edu The observation of this eight-line pattern confirms the presence of a mononuclear oxovanadium(IV) unit. researchgate.net

In frozen solutions or solid-state samples, the EPR spectra of oxovanadium(IV) picolinate complexes often exhibit anisotropy, meaning the spectral parameters depend on the orientation of the complex with respect to the external magnetic field. This anisotropy is described by the g-tensor and the hyperfine coupling (A) tensor.

For complexes with an axial symmetry, two sets of parameters are defined: g∥ and A∥ for when the magnetic field is parallel to the V=O bond axis, and g⊥ and A⊥ for when the field is perpendicular to this axis. The g-values are typically close to the free-electron value of ~2.0023 but deviate due to spin-orbit coupling. The determination of these tensor components requires measurements in different orientations or simulations of the powder spectrum.

Table 2: Typical EPR Parameters for Oxovanadium(IV) Complexes

| Parameter | Description |

|---|---|

| g∥ | g-tensor component parallel to the V=O axis |

| g⊥ | g-tensor component perpendicular to the V=O axis |

| A∥ | Hyperfine coupling constant parallel to the V=O axis |

| A⊥ | Hyperfine coupling constant perpendicular to the V=O axis |

Note: The specific values of these parameters are sensitive to the coordination environment of the oxovanadium(IV) ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in oxovanadium(IV) picolinate complexes and for probing the coordination of the ligand to the metal center.

A key feature in the IR spectra of these complexes is a strong absorption band in the range of 900-1000 cm⁻¹, which is characteristic of the V=O stretching vibration (ν(V=O)). nih.gov The position of this band can provide information about the coordination number and the nature of the ligands in the equatorial plane.

Coordination of the pyridine-2-carboxylic acid ligand to the vanadium center is evidenced by shifts in the vibrational frequencies of the carboxylate group and the pyridine (B92270) ring. The asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are particularly informative. The separation between these two bands (Δν = νas - νs) can indicate the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging). Additionally, new bands appearing in the lower frequency region (typically below 600 cm⁻¹) can be assigned to V-O and V-N stretching vibrations, further confirming the coordination of the ligand to the metal.

Table 3: Key IR Vibrational Frequencies for Oxovanadium(IV) Picolinate Complexes

| Vibration | Frequency Range (cm⁻¹) |

|---|---|

| ν(V=O) | 900 - 1000 |

| νas(COO⁻) | ~1600 - 1650 |

| νs(COO⁻) | ~1350 - 1400 |

| ν(V-O) | 400 - 600 |

| ν(V-N) | 400 - 500 |

Note: Frequencies can vary based on the specific structure of the complex.

Identification of Characteristic Vibrational Modes (e.g., V=O stretching, Carboxylate, Pyridine)

Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within oxovanadium-picolinate complexes and how their vibrational frequencies change upon coordination.

V=O Stretching: The most characteristic feature in the IR spectra of these complexes is the intense band corresponding to the V=O stretching vibration (ν(V=O)). For oxovanadium(IV) complexes, this band typically appears in the 950-1000 cm⁻¹ region. mejast.comaskanacademic.com The position of this band is sensitive to the ligand coordinated trans to the vanadyl oxygen. askanacademic.com For instance, the addition of a pyridine ligand trans to the V=O bond in vanadyl acetylacetonate (B107027) causes a shift in the ν(V=O) from 997 cm⁻¹ to 965.3 cm⁻¹. askanacademic.com This shift to a lower wavenumber is attributed to the donation of electron density from the pyridine nitrogen to the vanadium, which weakens the V=O bond. askanacademic.com

Carboxylate Vibrations: The coordination of the picolinic acid ligand through its carboxylate group is monitored by the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. echemi.com The positions of these bands, and the separation between them (Δν), can help determine the coordination mode of the carboxylate group.

Pyridine Ring Vibrations: Upon complexation, the vibrational modes of the pyridine ring are also altered. nih.govresearchgate.net Shifts in the C=C and C=N stretching frequencies, as well as ring breathing modes, confirm the coordination of the pyridine nitrogen to the vanadium center. orientjchem.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| V=O Stretch | 950 - 1000 | Confirms the presence of the vanadyl moiety. mejast.comaskanacademic.com |

| Asymmetric COO⁻ Stretch | ~1600 - 1700 | Indicates coordination of the carboxylate group. |

| Symmetric COO⁻ Stretch | ~1300 - 1400 | Indicates coordination of the carboxylate group. |

| Pyridine Ring Vibrations | Various | Confirms coordination of the pyridine nitrogen. orientjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure of these complexes in solution, particularly for the diamagnetic oxovanadium(V) species.

¹H and ⁵¹V NMR Studies of Complex Structure in Solution

¹H NMR: The proton NMR spectra of oxovanadium(V)-picolinate complexes show characteristic shifts in the resonances of the pyridine ring protons upon coordination to the vanadium center. These shifts provide information about the electronic environment and the binding mode of the picolinic acid ligand in solution.

⁵¹V NMR: Vanadium-51 NMR is highly sensitive to the symmetry and coordination environment of the vanadium nucleus. For dioxovanadium(V)-dipicolinate complexes, the chemical shift anisotropies have been observed in the range of -550 to -600 ppm. nih.gov The ⁵¹V NMR chemical shifts can be used to distinguish between different vanadium species present in solution at varying pH levels and ligand-to-metal ratios.

| NMR Technique | Information Obtained |

| ¹H NMR | Elucidates the coordination of the picolinic acid ligand. |

| ⁵¹V NMR | Provides detailed information on the vanadium coordination sphere and helps identify different complex species in solution. nih.gov |

Mass Spectrometry Techniques (e.g., EIMS, MALDI-TOF-MS)

Mass spectrometry is employed to determine the molecular weight and confirm the composition of the oxovanadium-picolinate complexes.

Electron Ionization Mass Spectrometry (EIMS): This technique can provide information on the fragmentation pattern of the complex, which can be useful for structural elucidation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a soft ionization technique that is well-suited for analyzing larger and more fragile complexes. nih.govresearchgate.net It often allows for the detection of the intact molecular ion, providing a direct confirmation of the molecular weight of the complex. nih.gov For instance, MALDI-TOF-MS has been used to determine the fragmentation of [VO(dipic)(dmbipy)]·2H₂O, showing fragmentation ions corresponding to the loss of water and the dmbipy ligand. nih.gov

Computational Investigations of Oxovanadium;pyridine 2 Carboxylic Acid Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the properties of oxovanadium complexes. researchgate.net DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, providing a robust framework for understanding the behavior of these compounds. nih.gov By modeling the electron density, DFT can offer detailed insights into bonding and reactivity. researchgate.net

DFT calculations are instrumental in analyzing the electronic structure of oxovanadium(IV) picolinate (B1231196) complexes. These studies often focus on the distribution of electron density and the composition of molecular orbitals (MOs), particularly the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the chemical reactivity and kinetic stability of the complex. researchgate.net

Analysis of the molecular orbitals reveals the nature of the bonding between the central oxovanadium(IV) core and the picolinate ligands. The bonding is typically characterized by significant contributions from the oxygen and nitrogen atoms of the ligand to the molecular orbitals of the complex. For instance, Time-Dependent DFT (TD-DFT) calculations help in interpreting electronic absorption spectra, assigning observed bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) from the phenolate (B1203915) oxygen to the vanadium center's empty d-orbitals, or internal d-d transitions. nih.govmdpi.com Natural Bond Orbital (NBO) analysis can further elucidate the nature of these interactions and the hybridization of the constituent atoms. researchgate.net

Table 1: Representative Electronic Transitions in Oxovanadium Complexes from TD-DFT Calculations

| Transition Type | Originating Orbital | Destination Orbital | Typical Wavelength Region (nm) |

|---|---|---|---|

| d–d transitions | Vanadium d-orbitals | Vanadium d-orbitals | 500 - 800 |

| LMCT | Ligand p-orbitals (e.g., phenolate oxygen) | Vanadium empty d-orbitals | 400 - 500 |

| Intra-ligand (π→π*) | Ligand π orbitals | Ligand π* orbitals | < 400 |

Note: This table represents typical findings for oxovanadium complexes and is based on general principles discussed in the literature. nih.gov

A primary application of DFT is the optimization of the molecular geometry of oxovanadium picolinate complexes to find their most stable, lowest-energy conformation. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For oxovanadium(IV) complexes, the geometry is often a distorted square pyramid, with the oxo group in the apical position and the picolinate ligands arranged in the equatorial plane. researchgate.net The vanadium atom is typically displaced from the basal plane towards the apical oxygen atom. nih.gov

The optimized structural parameters obtained from DFT are often in excellent agreement with experimental data from X-ray crystallography, validating the computational model. researchgate.netnih.gov Energetic considerations, such as the calculation of complexation energies, help to predict the thermodynamic stability of the complexes. researchgate.net These calculations can also be used to compare the relative stabilities of different isomers or conformers.

Table 2: Comparison of DFT-Calculated and Experimental Bond Parameters for a Representative Distorted Square-Pyramidal Oxovanadium(IV) Complex

| Parameter | DFT Calculated Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|

| V=O Bond Length | ~1.60 | ~1.59 |

| V-N (picolinate) Bond Length | ~2.05 | ~2.06 |

| V-O (picolinate) Bond Length | ~1.97 | ~1.98 |

| O=V-N Angle | ~108 | ~107 |

| O=V-O Angle | ~109 | ~108 |

Note: The values are generalized from typical findings for similar oxovanadium complexes to illustrate the accuracy of DFT methods. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Conformational Studies

While DFT calculations are powerful for static systems, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of oxovanadium picolinate complexes in solution. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the complex's interactions with solvent molecules and its conformational flexibility. mdpi.com This is particularly important for understanding how these complexes behave in a biological environment, such as blood plasma. researchgate.net

MD simulations can reveal the stability of the coordination sphere, showing how water molecules or other solvent components might interact with or even displace the picolinate ligands. These simulations can track changes in the coordination geometry and identify the most populated conformations of the complex in solution, offering insights that are not accessible from static, gas-phase calculations. acs.org

Molecular Docking Studies with Relevant Biomolecular Targets (e.g., Protein Tyrosine Phosphatase 1B)

Given the interest in oxovanadium complexes as potential therapeutic agents, particularly as insulin-mimetics, molecular docking is a key computational technique used to predict and analyze their interaction with biological targets. nih.gov Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator in the insulin (B600854) signaling pathway, making it a prime target for inhibitors that could treat type 2 diabetes and obesity. nih.govnih.gov

Molecular docking simulations place the oxovanadium picolinate complex into the active site of PTP1B to predict its binding orientation and affinity. These studies have shown that the complex can form a variety of interactions with key amino acid residues in the enzyme's active site. For example, the carboxylate groups of the picolinate ligands can form hydrogen bonds and salt bridges with positively charged residues like arginine (Arg221) and lysine (B10760008) (Lys116). nih.gov The pyridine (B92270) ring can engage in cation-π or π-π stacking interactions with aromatic residues such as phenylalanine (Phe182), further stabilizing the complex within the binding pocket. nih.gov The oxovanadium group itself can also form hydrogen bonds, for instance with glutamine (Gln262) or arginine (Arg221). nih.gov

The results of these docking studies are often quantified by a scoring function, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. mdpi.com

Table 3: Key Interactions of Oxovanadium Complexes in the PTP1B Active Site Identified by Molecular Docking

| Interacting Part of Complex | PTP1B Amino Acid Residue | Type of Interaction |

|---|---|---|

| Carboxyl Group | Arg221, Gln266 | Hydrogen Bond, Salt Bridge nih.gov |

| Carboxyl Group | Lys116 | Salt Bridge, Ionic Interaction nih.gov |

| Pyridine Ring | Phe182 | Aromatic/π-π Interaction nih.gov |

| Pyridine Ring | Arg221 | Cation-π Interaction nih.gov |

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico methods are crucial for establishing Structure-Activity Relationships (SAR), which link the chemical structure of a compound to its biological activity. nih.gov For oxovanadium complexes, quantitative structure-activity relationship (QSAR) models can be developed to predict properties like insulin-mimetic activity based on calculated molecular descriptors. nih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic in nature.

By analyzing the SAR, researchers can identify which structural features of the picolinate ligand are most important for biological activity. For example, studies have shown that introducing electron-withdrawing or electron-donating groups at specific positions on the pyridine ring can significantly alter the insulin-enhancing activity of the complex. nih.gov This knowledge, derived from computational models, guides the rational design of new ligands. nih.govnih.gov Researchers can then synthesize and test only the most promising candidates, saving significant time and resources. This iterative cycle of computational design, synthesis, and experimental testing is a powerful strategy for developing more potent and selective oxovanadium-based therapeutic agents. mdpi.comnih.gov

Catalytic Applications of Oxovanadium;pyridine 2 Carboxylic Acid Complexes

Investigations into Oxidation Catalysis

Oxovanadium(IV) complexes of pyridine-2-carboxylic acid and its derivatives have emerged as potent catalysts for the oxidation of a range of organic substrates. These reactions are of fundamental importance in both laboratory-scale synthesis and industrial chemical production. The catalytic activity is often enhanced by the presence of co-catalysts, and the reaction mechanisms are thought to involve high-valent vanadium-oxo species.

The selective oxidation of alkanes, which are notoriously inert due to their strong C-H bonds, represents a significant challenge in catalysis. Oxovanadium(IV) complexes, in conjunction with a co-catalyst, have shown considerable promise in this area. While direct data for oxovanadium;pyridine-2-carboxylic acid is limited, studies on analogous systems provide valuable insights. For instance, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity for the oxidation of hydrocarbons with hydrogen peroxide in the presence of 2-pyrazinecarboxylic acid (PCA) as a co-catalyst. nih.govmdpi.com In these systems, a maximum yield of 48% for cyclohexane (B81311) oxidation products was achieved. nih.govmdpi.com The primary products are typically a mixture of alkyl hydroperoxides, alcohols, and ketones. nih.govmdpi.com The addition of triphenylphosphine (B44618) can selectively reduce the initially formed cyclohexyl hydroperoxide to cyclohexanol (B46403). nih.govmdpi.com

The bond-selectivity in the oxidation of methylcyclohexane (B89554) using a related oxovanadium(IV) complex with methyl-substituted 8-hydroxyquinolines was found to be 1°:2°:3° = 1.0:6.3:16.7, which suggests the involvement of free hydroxyl radicals in the oxidation process. mdpi.com

Table 1: Catalytic Oxidation of Cyclohexane with Related Oxovanadium(IV) Systems

| Catalyst/Co-catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Product Yield (%) | Reference |

| [VO(2,6-(Me)₂-quin)₂]/PCA | Cyclohexane | H₂O₂ | Acetonitrile | 50 | 48 (total) | nih.govmdpi.com |

| [VO(2,5-(Me)₂-quin)₂]/PCA | Cyclohexane | H₂O₂ | Acetonitrile | 50 | Not specified | nih.govmdpi.com |

| [VO(2-Me-quin)₂]/PCA | Cyclohexane | H₂O₂ | Acetonitrile | 50 | Not specified | nih.govmdpi.com |

| Tetranuclear Cu(II) complex/PCA | Cyclohexane | H₂O₂ | Acetonitrile | 40 | 26 (total) | mdpi.com |

Note: The data presented is for oxovanadium(IV) complexes with ligands structurally related to pyridine-2-carboxylic acid, in the presence of a pyrazine-based co-catalyst. This data is intended to be illustrative of the potential catalytic activity of the this compound system.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Oxovanadium(IV) complexes have been shown to be effective catalysts for this process. Research on related systems indicates that oxovanadium(IV) complexes exhibit moderate activity in the oxidation of alcohols. nih.gov For example, the oxidation of phenylethanol to acetophenone (B1666503) using oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines and tert-butyl hydroperoxide as the oxidant yielded up to 46% of the product. nih.gov In the case of cyclohexanol oxidation to cyclohexanone (B45756) under similar conditions, the yields were more modest, reaching up to 10%. nih.gov

Studies on other metal picolinate (B1231196) complexes, such as chromium(III) picolinate, have also demonstrated high efficiency in the oxidation of secondary alcohols to ketones with good selectivity. ajol.info

Table 2: Catalytic Oxidation of Alcohols with Related Oxovanadium(IV) and other Picolinate Systems

| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| [VO(2,6-(Me)₂-quin)₂] | Phenylethanol | t-BuOOH | Acetonitrile | 50 | Acetophenone | 46 | nih.gov |

| [VO(2,5-(Me)₂-quin)₂] | Phenylethanol | t-BuOOH | Acetonitrile | 50 | Acetophenone | 23 | nih.gov |

| [VO(2-Me-quin)₂] | Phenylethanol | t-BuOOH | Acetonitrile | 50 | Acetophenone | 32 | nih.gov |

| [VO(2,6-(Me)₂-quin)₂] | Cyclohexanol | t-BuOOH | Acetonitrile | 50 | Cyclohexanone | 10 | nih.gov |

| [VO(2,5-(Me)₂-quin)₂] | Cyclohexanol | t-BuOOH | Acetonitrile | 50 | Cyclohexanone | 5.5 | nih.gov |

| [VO(2-Me-quin)₂] | Cyclohexanol | t-BuOOH | Acetonitrile | 50 | Cyclohexanone | 5.5 | nih.gov |

| Cr(pic)₃ | 1-Phenylethanol | TBHP | Isooctane | 70 | Acetophenone | 85.19 | ajol.info |

| Fe(III)/2-Picolinic Acid | Benzyl alcohol | H₅IO₆ | CH₃CN | Not specified | Benzaldehyde | High | researchgate.net |

Note: This table includes data from various oxovanadium(IV) and other metal picolinate complexes to provide a comparative overview of their catalytic activity in alcohol oxidation.

The precise mechanism of oxidation catalyzed by this compound complexes is not definitively established, but mechanistic studies on related systems provide a plausible model. It is widely proposed that the reaction proceeds through the formation of a high-valent vanadium-peroxo species. In the presence of a co-catalyst like PCA, the reaction is believed to be initiated by the formation of a vanadium(V)-peroxo-PCA complex.

The proposed mechanism for alkane oxidation involves the generation of hydroxyl radicals (HO•) as the active oxidizing species. nih.gov This can occur through the homolytic cleavage of a coordinated hydrogen peroxide molecule. nih.gov The generated hydroxyl radical then abstracts a hydrogen atom from the alkane to form an alkyl radical (R•), which subsequently reacts with molecular oxygen to produce an alkylperoxy radical (ROO•). This radical can then be converted to the corresponding alkyl hydroperoxide.

For alcohol oxidation, a proposed mechanism involves the formation of a vanadium(V) alkoxide intermediate. nih.gov This is followed by a β-hydrogen elimination from the coordinated alcohol to yield the corresponding carbonyl compound and a reduced vanadium species, which is then re-oxidized by the oxidant to complete the catalytic cycle.

Olefin Oligomerization Processes

The oligomerization of olefins is a commercially important process for the production of linear alpha-olefins, which are valuable intermediates in the chemical industry. While information specifically on this compound is scarce, research on the closely related oxovanadium(IV) dipicolinate ([VO(dipic)(H₂O)₂]·2H₂O, where dipic = pyridine-2,6-dicarboxylate) complex has demonstrated its potential as a precatalyst for olefin oligomerization. mostwiedzy.pl

These complexes, upon activation with a co-catalyst such as modified methylaluminoxane (B55162) (MMAO-12), become active in the oligomerization of functionalized olefins like 2-propen-1-ol (allyl alcohol). mostwiedzy.pl The oxovanadium(IV) dipicolinate complex has been reported to be a highly active precatalyst, with a catalytic activity of 191.53 g mmol⁻¹ bar⁻¹ h⁻¹ in the oligomerization of 2-propen-1-ol. mostwiedzy.pl The products are typically a mixture of oligomers with varying chain lengths. mostwiedzy.pl

The proposed mechanism for the oligomerization of allyl alcohol catalyzed by the [VO(dipic)(H₂O)₂]/MMAO-12 system involves a coordination-insertion pathway. mostwiedzy.pl The olefin coordinates to the active vanadium center, followed by insertion into a vanadium-alkyl bond, leading to chain propagation.

Table 3: Catalytic Activity in Olefin Oligomerization with a Related Oxovanadium(IV) Complex

| Precatalyst | Olefin | Activator | Temperature | Catalytic Activity | Product | Reference |

| [VO(dipic)(H₂O)₂]·2H₂O | 2-Propen-1-ol | MMAO-12 | Room Temp. | 191.53 g mmol⁻¹ bar⁻¹ h⁻¹ | Oligomers of allyl alcohol | mostwiedzy.pl |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | Allyl alcohol | MMAO-12 | 65 °C | Very high | Oligomers of allyl alcohol | nih.gov |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | 3-Buten-1-ol | MMAO-12 | 65 °C | Very high | Oligomers of 3-buten-1-ol | nih.gov |

Note: The data presented is for the oxovanadium(IV) dipicolinate complex, a structurally similar compound to the subject of this article. This information is provided to illustrate the potential of picolinate-type ligands in promoting olefin oligomerization.

Biological Modeling and Mechanistic Insights in Vitro Studies

In Vitro Studies of Insulin-Mimetic Activity

Oxovanadium(IV) complexes have been extensively investigated as potential mimics of insulin (B600854), a hormone crucial for regulating glucose and lipid metabolism. nih.govnih.gov The coordination of vanadium with organic ligands, such as picolinic acid, can enhance its bioavailability and stability, leading to potent insulin-enhancing effects. nih.govresearchgate.net The bis(picolinato)oxovanadium(IV) complex, often denoted as [VO(pic)₂], has been identified as a leading example in this class of compounds. nih.gov In vitro studies are essential for elucidating the molecular mechanisms by which these complexes exert their insulin-like effects, including their influence on glucose metabolism, lipolysis, and key enzymatic pathways. mdpi.com

A primary characteristic of insulin-mimetic agents is their ability to stimulate the transport of glucose from the bloodstream into cells. Oxovanadium compounds have been shown to facilitate this process in various in vitro cellular models, such as human erythrocytes (red blood cells). nih.gov Studies on oxovanadium(IV) complexes demonstrate that they can significantly stimulate glucose intake in these cells. For instance, certain pyridinone-based oxovanadium(IV) complexes have been observed to more than double the rate of glucose uptake in erythrocytes compared to control conditions. nih.govresearchgate.net This effect is a key indicator of insulin-like activity, as it suggests the compound can trigger cellular mechanisms that are normally activated by insulin to manage blood glucose levels. nih.govmdpi.com

The mechanism often involves the interaction of the vanadium complex with components of the insulin signaling pathway or directly with glucose transporters on the cell surface. researchgate.net Some studies also investigate the ability of these complexes to inhibit enzymes involved in carbohydrate digestion, such as α-amylase, which represents another avenue through which they can influence glucose metabolism. nih.gov

Table 1: Example of In Vitro Glucose Uptake Stimulation by an Oxovanadium(IV) Complex This table presents data for a representative oxovanadium compound to illustrate the typical effects observed in cellular models.

In addition to promoting glucose uptake, insulin also regulates lipid metabolism by suppressing the breakdown of stored fat (lipolysis) in adipocytes (fat cells), thereby reducing the release of free fatty acids (FFAs) into the circulation. mdpi.com Oxovanadium complexes, including those with picolinate (B1231196) ligands, have been shown to mimic this antilipolytic effect. mdpi.comresearchgate.net

In vitro assays using isolated rat adipocytes are a standard model for evaluating this activity. researchgate.netnih.gov In these experiments, adipocytes are often stimulated with a substance like epinephrine (B1671497) to induce lipolysis, and the ability of the test compound to counteract this effect is measured. researchgate.net Studies have confirmed that oxovanadium(IV) picolinate complexes can inhibit the release of free fatty acids from these cells, demonstrating a key insulin-mimetic function. mdpi.comresearchgate.net The degree of inhibition can be influenced by the specific structure of the complex, highlighting the importance of ligand design. researchgate.net

A critical mechanism underlying the insulin-mimetic effects of vanadium compounds is their ability to inhibit protein tyrosine phosphatases (PTPs). nih.gov The enzyme Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway; by dephosphorylating the activated insulin receptor, it terminates the insulin signal. nih.govnih.gov Inhibiting PTP1B can therefore prolong and enhance the insulin signal, leading to improved glucose uptake and metabolism.

Oxovanadium complexes are recognized as potent inhibitors of PTP1B. nih.govresearchgate.netnih.gov In vitro enzymatic assays are used to quantify the inhibitory potency of these compounds, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). Studies on oxovanadium(IV) complexes with dipicolinic acid (a close structural analogue of picolinic acid) have demonstrated exceptionally strong inhibition of PTP1B, with IC₅₀ values in the nanomolar range. researchgate.netnih.gov Computational docking simulations suggest these complexes bind to the active site of PTP1B, stabilizing it in a way that prevents it from deactivating its target proteins. researchgate.net Another important phosphatase, PTEN, which also acts as a negative regulator in the insulin pathway, is a target for vanadium compounds as well. mdpi.comnih.gov

Table 2: In Vitro PTP1B Inhibition by Dipicolinate-Based Oxovanadium Complexes Data for dipicolinate complexes are shown as they are structurally related to picolinate and illustrate the high inhibitory potency of this class of compounds against PTP1B.

The biological activity of oxovanadium complexes is highly dependent on the nature of the coordinated ligands. researchgate.net Structure-activity relationship (SAR) studies aim to understand how modifications to the ligand structure affect the compound's insulin-mimetic properties. Picolinic acid is considered a preferred and effective ligand for creating insulin-mimetic oxovanadium compounds. nih.govresearchgate.net

The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its favorable metabolic properties. nih.gov SAR studies have shown that the specific coordination structure of the complex is critical for its activity. For example, a monomeric oxovanadium(IV) complex with a picolinate derivative was found to have significantly higher insulin-mimetic activity (measured by FFA release inhibition) than a corresponding cyclic tetramer, indicating that the monomeric form is more biologically active. researchgate.net The presence and position of substituents on the pyridine ring, such as hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups, can also enhance biological activity, a principle that guides the rational design of new, more potent complexes. researchgate.netnih.gov

Other In Vitro Biological Activity Investigations

Beyond their well-documented insulin-mimetic properties, oxovanadium compounds have been explored for a range of other pharmacological applications, including antimicrobial and antifungal activities. digitellinc.comnih.govnih.gov The ability of the vanadium center to coordinate with various organic ligands, including those derived from carboxylic acids, allows for the synthesis of complexes with diverse biological functions. nih.gov

The potential of metal complexes, including those of vanadium, as antimicrobial agents is an area of active research. nih.govresearchgate.net In vitro studies are conducted to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism. These tests are performed against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

Complexes of metals with ligands derived from pyridine-2-carboxylic acid have demonstrated promising antimicrobial activity. researchgate.net For example, metal complexes of pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide have been shown to be effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans. researchgate.net While data specific to bis(picolinato)oxovanadium(IV) is limited in the provided context, the activity of these closely related structures suggests that oxovanadium-picolinate complexes warrant investigation as potential antimicrobial agents. nih.govresearchgate.net

Table 3: Example of In Vitro Antimicrobial Activity of Pyridine-2-Carboxylic Acid Derivative Complexes This table presents data for metal complexes of a picolinic acid derivative to illustrate the antimicrobial potential of this class of ligands.

Assessment of Antioxidant Properties (In Vitro)

The antioxidant potential of oxovanadium(IV) complexes, including those with picolinate-type ligands, is a significant area of research. These properties are often evaluated through their ability to scavenge reactive oxygen species (ROS). Studies on related compounds, such as oxovanadium(IV) dipicolinate complexes, provide a framework for understanding the antioxidant mechanisms.

One common method to evaluate antioxidant activity is the nitrotetrazolium blue (NBT) assay, which measures a complex's ability to scavenge superoxide (B77818) anion radicals (O₂⁻). nih.gov Research on oxovanadium(IV) dipicolinate complexes has demonstrated high reactivity towards superoxide anions. nih.govresearchgate.net The activity of these complexes is often compared to standard antioxidants like L-ascorbic acid. For instance, certain dioxovanadium(V) dipicolinate complexes have been found to exhibit higher antioxidant activity than L-ascorbic acid. nih.govresearchgate.net

Another prevalent method for assessing antioxidant capabilities is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov While data specific to the oxovanadium-picolinate complex is limited, studies on other oxovanadium(IV) complexes have shown encouraging ROS scavenging activities using this method. nih.gov These assays collectively indicate that oxovanadium complexes can act as effective antioxidants, a property that is tunable based on their coordination sphere.

Ternary Complex Formation with Biological Ligands (In Vitro Solution Studies)

In biological systems, binary complexes rarely exist in isolation. They readily interact with endogenous molecules to form mixed-ligand or ternary complexes. The formation of these ternary complexes is crucial as it can significantly alter the speciation, stability, and biological activity of the parent complex. sci-hub.se Solution studies, primarily using potentiometric titrations, have been instrumental in elucidating the formation and stability of these species in aqueous environments. researchgate.netresearchgate.net

Complexation with Amino Acids and Peptides

The interaction of the oxovanadium(IV)-picolinate system with amino acids has been studied to understand its behavior in biological fluids. Potentiometric titration studies performed at 25 °C have demonstrated that the VO(IV)-picolinic acid complex readily forms ternary complexes with a variety of amino acids. researchgate.netresearchgate.netresearchgate.net

When analyzing ternary systems containing the oxovanadium(IV) cation (referred to as VO²⁺), picolinic acid (Pic), and an amino acid (L), several mixed-ligand species have been identified. researchgate.netresearchgate.net For amino acids like leucine, isoleucine, valine, tryptophan, and glutamine, the primary ternary complexes formed are:

[VO(Pic)(HL)]⁺ : Formed in more acidic conditions where the amino acid is protonated.

[VO(Pic)(L)] : The neutral complex, typically dominant around physiological pH.

[VO(OH)(Pic)(L)]⁻ : A hydrolyzed species formed at higher pH values. researchgate.netresearchgate.net

The stability of these ternary complexes is quantified by stability constants (log β). The relative stability can be compared to the corresponding binary complexes. It has been noted that the formation of a ternary complex, such as VO(Pic)(X) where X is an amino acid, can substantially change the properties of the initial bis(picolinato)oxovanadium(IV) complex, [VO(Pic)₂]. sci-hub.se Similar ternary complex formation has been observed with peptides like glycylvaline, where species such as [VO(A)(B)] (A=peptide, B=imidazole) are formed, indicating a high affinity for creating mixed-ligand systems. ias.ac.in

Below is a table summarizing the formation constants for ternary complexes of oxovanadium(IV)-picolinic acid with various amino acids.

| Amino Acid (HL) | Ternary Species | log β |

| Glycine | [VO(Pic)(L)] | 13.90 |

| α-Alanine | [VO(Pic)(L)] | 13.91 |

| Serine | [VO(Pic)(L)] | 13.62 |

| Threonine | [VO(Pic)(L)] | 13.79 |

| Aspartic Acid | [VO(Pic)(L)]⁻ | 15.01 |

| Glutamic Acid | [VO(Pic)(L)]⁻ | 14.54 |

| Data derived from potentiometric studies in 1 M NaCl at 25°C. The species is represented as [VO(Pic)(L)] for bidentate amino acids and may carry a different charge depending on the protonation state of the side chain (e.g., for aspartic and glutamic acid). sci-hub.seresearchgate.net |

Interactions with Carboxylic Acids (e.g., Citric Acid)

Beyond amino acids, other small biological molecules, such as carboxylic acids, are abundant in biological systems and can compete for coordination to the oxovanadium center. Studies have investigated the interaction between the VO(IV)-picolinic acid system and low molecular weight bioligands like citrate (B86180), oxalate, and lactate. nih.gov

These investigations, also conducted using pH-potentiometry, revealed that mixed-ligand complex formation is a highly favored process. nih.gov Among the tested carboxylic acids, citrate, in particular, shows a strong propensity to form ternary complexes with the VO(IV)-picolinate species. The formation of these stable ternary complexes with endogenous ligands like citrate is considered a critical factor in the speciation of oxovanadium(IV) in biological fluids such as blood serum. nih.gov The stability of these complexes indicates that upon introduction to a biological system, a simple binary complex of oxovanadium and picolinic acid would likely be transformed into various ternary species, influencing its transport, uptake, and ultimate biological effect.

Future Directions and Emerging Research Perspectives

Rational Design of Novel Pyridine-2-carboxylic Acid Derivatives for Targeted Applications

The future of oxovanadium-picolinate chemistry lies in the ability to design and synthesize novel ligands with precisely tailored properties. Pyridine-2-carboxylic acid provides a versatile and robust scaffold for modification. dergipark.org.tr By strategically introducing different functional groups onto the pyridine (B92270) ring, researchers can fine-tune the electronic and steric properties of the resulting oxovanadium complexes. This rational design approach is crucial for developing compounds for specific applications, ranging from catalysis to medicine. researchgate.netnih.gov

Future work will likely focus on creating libraries of picolinate (B1231196) derivatives to establish more comprehensive SARs. This will enable the development of highly selective catalysts for reactions like the oxidation of hydrocarbons or the cycloaddition of CO2, and the design of therapeutic agents with enhanced potency and reduced side effects. mdpi.comrsc.org

Table 1: Influence of Ligand Modification on Oxovanadium Complex Properties

| Ligand Modification | Effect on Vanadium Complex | Potential Application | Supporting Evidence |

|---|---|---|---|

| Electron-withdrawing group (e.g., 5-iodo) on picolinate | Increased residence time of vanadyl species in blood | Enhanced in vivo antidiabetic activity | nih.gov |

| Electron-donating group (e.g., 3-methyl) on picolinate | Altered blood disposition and metallokinetics | Tunable therapeutic profiles | nih.gov |

| Addition of auxiliary ligands (e.g., 1,10-phenanthroline) | Increased basicity and antioxidant activity | Development of antioxidant agents | nih.gov |

Integration of Advanced Analytical Techniques in Oxovanadium Complex Research

A deeper understanding of oxovanadium-picolinate systems necessitates the use of a sophisticated suite of analytical tools. While traditional techniques like IR and UV-Vis spectroscopy remain important, the future lies in the integration of more advanced methods to probe the intricate structural and electronic details of these complexes. rsc.orgnih.govsciensage.info

Electron Paramagnetic Resonance (EPR) spectroscopy is indispensable for studying paramagnetic oxovanadium(IV) (vanadyl) complexes. sciensage.infoutexas.edu It provides unambiguous information about the valence state, local coordination environment, and site symmetry of the V⁴⁺ center. researchgate.netudel.edu Frozen-solution EPR spectra, in particular, can reveal the hyperfine splitting patterns that are characteristic of mononuclear vanadium compounds and provide insights into the nature of the coordinating atoms. udel.edunih.gov

Single-crystal X-ray crystallography provides definitive structural information, including precise bond lengths and angles. rsc.orgnih.gov This data is invaluable for understanding the coordination geometry and intermolecular interactions that dictate the properties of the complex in the solid state. nih.gov

Computational methods , particularly Density Functional Theory (DFT) , have become essential for complementing experimental data. dergipark.org.trallsubjectjournal.comdntb.gov.ua DFT calculations can optimize molecular geometries, predict vibrational frequencies (IR spectra), calculate NMR parameters, and provide insights into the electronic structure (e.g., HOMO-LUMO energy gaps). nih.govdergipark.org.trresearchgate.nettandfonline.com This synergy between experimental and theoretical approaches allows for a more complete and accurate description of oxovanadium complexes. nih.govnih.gov For example, DFT can help rationalize the observed spectroscopic data and predict the properties of yet-to-be-synthesized molecules, thus guiding rational design efforts. nih.govdntb.gov.ua

Table 2: Advanced Analytical Techniques in Oxovanadium-Picolinate Research

| Technique | Information Provided | Application Example |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Valence state (V⁴⁺), coordination environment, hyperfine interactions, electronic structure. utexas.eduresearchgate.netudel.edu | Confirming mononuclear nature and coordination in vanadyl-dipicolinate complexes. nih.gov |

| ⁵¹V Nuclear Magnetic Resonance (NMR) | V⁵⁺ speciation, coordination geometry, ligand effects on electronic shielding. nih.govwikipedia.orgudel.edu | Investigating the effect of ring substitution on the electronic environment of dioxovanadium(V)-dipicolinate complexes. nih.govcolab.ws |

| Single-Crystal X-ray Crystallography | Precise bond lengths/angles, solid-state structure, intermolecular interactions. nih.gov | Determining the distorted pentagonal-bipyramidal geometry of oxoperoxovanadium(V) complexes. nih.gov |

| Mass Spectrometry (e.g., ESI-HRMS) | Molecular formula confirmation, characterization of synthesized complexes. rsc.orgnih.gov | Confirming the composition of newly synthesized oxovanadium(IV) complexes with NNO donor ligands. rsc.orgnih.gov |

Interdisciplinary Approaches for Comprehensive Understanding of Oxovanadium-Picolinate Systems

The complexity of oxovanadium-picolinate systems, especially in biological and catalytic contexts, demands research that transcends traditional disciplinary boundaries. A holistic understanding can only be achieved by integrating chemistry, biology, physics, and computational science. nih.gov

The study of these complexes as potential therapeutic agents, for example, is inherently interdisciplinary. nih.govbiomedres.us It requires chemists to synthesize and characterize new compounds, while biologists and pharmacologists evaluate their in vitro and in vivo activities, such as insulin-mimetic effects or anticancer properties. nih.govnih.govnih.govrsc.org Understanding the relationship between a complex's chemical structure and its biological action, including its stability and speciation under physiological conditions, is a key challenge that requires collaborative investigation. nih.govtandfonline.comresearchgate.net

Similarly, the development of new catalysts requires collaboration between synthetic chemists, who design and create the complexes, and chemical engineers, who test their performance in reactions like CO₂ cycloaddition. rsc.org Computational chemists play a vital role in this process by modeling reaction mechanisms and predicting catalyst behavior, thereby accelerating the discovery process. nih.gov

Future research will see an even greater emphasis on these interdisciplinary partnerships. Systems biology approaches could be used to understand the global effects of vanadium compounds on cellular pathways. nih.gov Materials scientists could work on incorporating these complexes into novel materials for heterogeneous catalysis or controlled-release drug delivery systems. The convergence of these diverse fields of expertise will be the primary driver for unlocking the full potential of oxovanadium-picolinate systems and translating fundamental research into practical applications.

Q & A

Basic: What synthetic methodologies are employed to prepare oxovanadium complexes with pyridine-2-carboxylic acid?

Methodological Answer:

Oxovanadium(IV) complexes with pyridine-2-carboxylic acid (picolinic acid) are typically synthesized by reacting vanadium precursors like oxidovanadium(IV) sulfate trihydrate (VOSO₄·3H₂O) with the ligand in aqueous or mixed-solvent systems. For example:

- Step 1: Dissolve VOSO₄·3H₂O in deionized water.

- Step 2: Add pyridine-2-carboxylic acid in a stoichiometric ratio (e.g., 1:2 metal-to-ligand) under stirring.

- Step 3: Adjust pH to 4–6 using NaOH or HEPES buffer to stabilize the complex.

- Step 4: Isolate the product via solvent evaporation or crystallization .

Characterization often involves elemental analysis, IR spectroscopy (to confirm ligand coordination via carboxylate and pyridyl N), and cyclic voltammetry to assess redox behavior .

Basic: How does pyridine-2-carboxylic acid coordinate with oxovanadium centers?

Methodological Answer:

Pyridine-2-carboxylic acid acts as a bidentate ligand, binding through the deprotonated carboxylate oxygen and the pyridyl nitrogen. In oxovanadium(IV) complexes, this forms a five-membered chelate ring, stabilizing the metal center. Spectroscopic evidence includes:

- IR: A shift in ν(C=O) from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate).

- EPR: Axial symmetry parameters (g∥, g⊥) indicate distortion due to ligand geometry .

X-ray crystallography of analogous complexes (e.g., Cu²⁺-pyridine-2-carboxylate) confirms N,O-bidentate coordination .

Advanced: What spectroscopic techniques resolve structural ambiguities in oxovanadium-pyridine-2-carboxylate complexes?

Methodological Answer:

Contradictions in coordination geometry or oxidation states can be resolved via:

- X-ray Absorption Spectroscopy (XAS): Determines vanadium oxidation state (pre-edge energy for V⁴⁺ vs. V⁵⁺) and local coordination environment.

- EPR: Distinguishes monomeric vs. dimeric structures through spin Hamiltonian parameters.

- DFT Calculations: Validate experimental IR/Raman spectra by modeling ligand-metal vibrational modes .

For example, conflicting reports on axial vs. equatorial carboxylate binding were resolved using EXAFS to measure V–O bond distances .

Advanced: How do pH and solvent conditions affect the stability of oxovanadium-pyridine-2-carboxylate complexes?

Methodological Answer:

Stability is pH-dependent due to protonation equilibria of the ligand:

- Low pH (≤3): Ligand exists as neutral pyridine-2-carboxylic acid, weakening metal coordination.

- pH 4–7: Deprotonation of the carboxyl group enhances chelation, forming stable [VO(pic)₂] complexes.

- High pH (≥8): Hydrolysis competes, leading to oxovanadium(V) species or precipitation.

Experimental Design: - Conduct potentiometric titrations with UV-Vis monitoring (λ = 400–600 nm for d-d transitions).

- Use Job’s method to determine stoichiometry at varying pH .

Contradictions in stability constants (log β) across studies often arise from ionic strength differences; use constant ionic media (e.g., 0.1 M KCl) for reproducibility .

Advanced: What mechanisms explain the adsorption behavior of pyridine-2-carboxylic acid on metal oxides?

Methodological Answer:

Pyridine-2-carboxylic acid adsorbs on oxides like ceria via outer-sphere coordination, driven by:

- Electrostatic interactions: Protonated pyridyl N (at pH < pKa ~4.8) binds to negatively charged oxide surfaces.

- Hydrogen bonding: Carboxylate groups form H-bonds with surface hydroxyls.

Methodology: - ATR-IR Spectroscopy: Identify adsorption modes (e.g., νas(COO⁻) at 1540 cm⁻¹ vs. 1480 cm⁻¹ for free vs. adsorbed species).

- Langmuir Isotherms: Quantify adsorption affinity (e.g., picolinic acid has higher Kₐds than nicotinic acid due to N–COO⁻ proximity) .